(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol
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Overview
Description
The compound (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is a complex organic molecule featuring a pyran ring with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is significant in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine. This step is crucial for protecting the hydroxyl group during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the TBDMS group more sustainably and with better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyran ring into a more saturated form, such as tetrahydropyran.
Substitution: The TBDMS group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions using reagents like TBAF (Tetrabutylammonium fluoride) can remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated cyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol is used as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to synthesize bioactive molecules, including potential pharmaceuticals. Its ability to undergo selective reactions makes it useful in the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and advanced materials. Its role as an intermediate in various synthetic routes highlights its importance in manufacturing processes.
Mechanism of Action
The mechanism by which (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol exerts its effects involves the reactivity of the pyran ring and the protecting TBDMS group. The TBDMS group protects the hydroxyl functionality, allowing for selective reactions at other sites. Upon removal of the TBDMS group, the hydroxyl group can participate in further chemical transformations, enabling the synthesis of diverse compounds.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-tetrahydropyran-3-ol: A more saturated analog with similar protecting group chemistry.
(2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-4-ol: A structural isomer with a different position of the hydroxyl group.
Uniqueness
The uniqueness of (2R,3S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,6-dihydro-2H-pyran-3-ol lies in its specific stereochemistry and the presence of the TBDMS protecting group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C12H24O3Si |
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Molecular Weight |
244.40 g/mol |
IUPAC Name |
(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11+/m0/s1 |
InChI Key |
DUVZTYKUZSSFEO-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C=CCO1)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O |
Origin of Product |
United States |
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